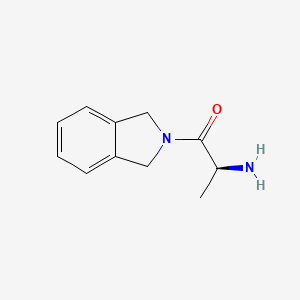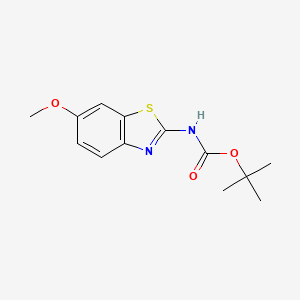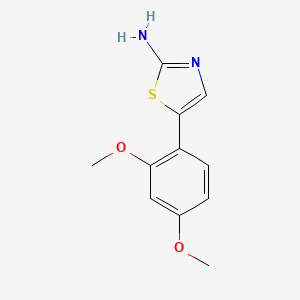
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methyl group, and a morpholinyl group attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield the final compound. Industrial production methods may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules
Applications De Recherche Scientifique
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-methoxyphenyl)-3-(4-morpholinyl)-: This compound has a similar structure but differs in the position of the morpholinyl group.
1-Propanone, 1-(4-methoxyphenyl)-2-phenyl-: This compound lacks the morpholinyl group, which can significantly alter its chemical and biological properties.
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-: This compound lacks the morpholinyl group, making it less versatile in certain chemical reactions
Propriétés
Numéro CAS |
93216-90-1 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-methyl-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-15(2,16-8-10-19-11-9-16)14(17)12-4-6-13(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
Clé InChI |
LYTGSAGFBXXLQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)




![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
amine](/img/structure/B12098798.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)

![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)

